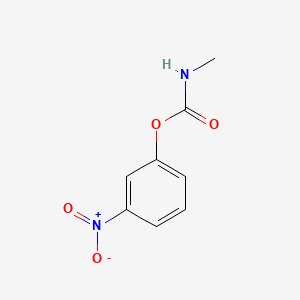
3-Nitrophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl methylcarbamate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 3-nitrophenyl group and a methyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. The general reaction scheme is as follows:
3-Nitrophenol+Methyl isocyanate→3-Nitrophenyl methylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitrophenyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-nitrophenol and methylamine.
Reduction: It can be reduced to 3-aminophenyl methylcarbamate using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3-Nitrophenol and methylamine.
Reduction: 3-Aminophenyl methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used
Applications De Recherche Scientifique
3-Nitrophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in enzyme inhibition studies, particularly those involving acetylcholinesterase.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests
Mécanisme D'action
The primary mechanism of action of 3-nitrophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in pest control, where it disrupts the nervous system of insects .
Comparaison Avec Des Composés Similaires
Methyl carbamate: A simpler carbamate with similar inhibitory effects on acetylcholinesterase but less specificity.
Ethyl carbamate: Another carbamate with similar properties but different pharmacokinetics and toxicity profiles.
4-Nitrophenyl methylcarbamate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Uniqueness: 3-Nitrophenyl methylcarbamate is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other carbamates. Its nitro group at the 3-position enhances its ability to participate in specific chemical reactions and increases its potency as an enzyme inhibitor .
Propriétés
Numéro CAS |
6132-21-4 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(3-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11) |
Clé InChI |
AJJNBMROCIVVSU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
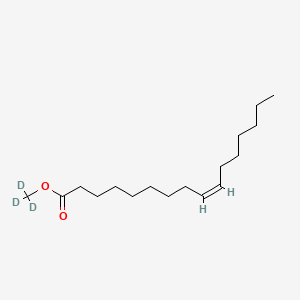
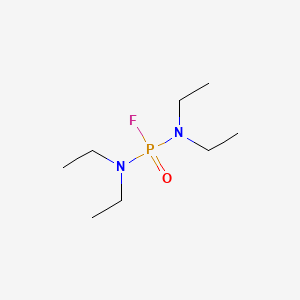
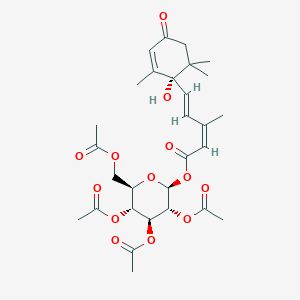
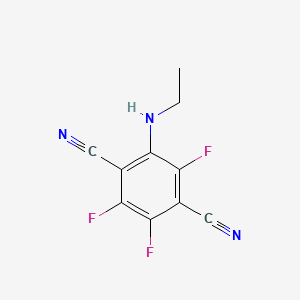
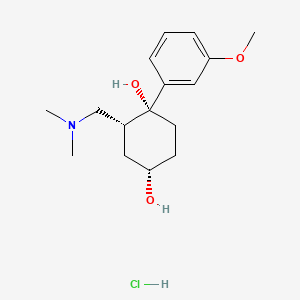
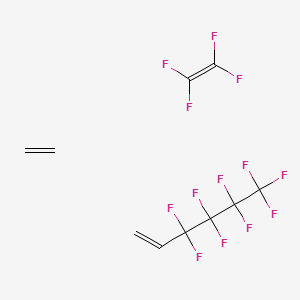

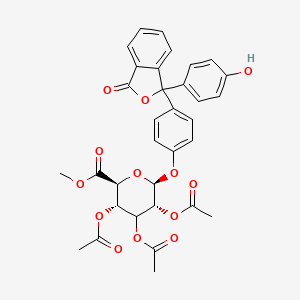
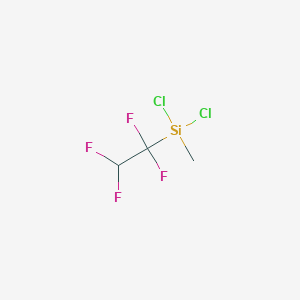
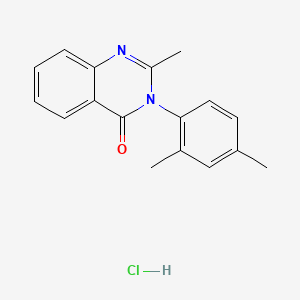
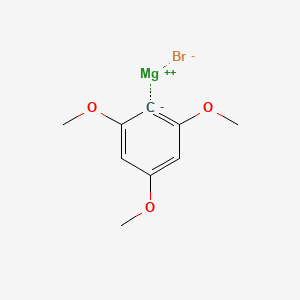
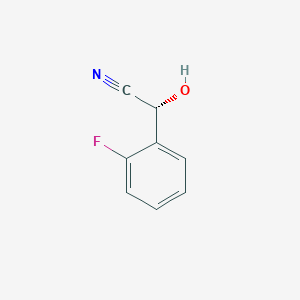
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
